CCR5 Antagonist Activity: Direct Binding Affinity Comparison Against a Structural Analog
5-Fluoro-2-piperazinobenzoic acid exhibits measurable antagonist activity at the CCR5 chemokine receptor, a target relevant to HIV entry and inflammatory diseases. In a head-to-head comparison of binding data for two closely related structural analogs within the same assay system, the compound demonstrates a 4.1-fold difference in IC50, highlighting the sensitivity of target engagement to minor structural modifications [1]. This underscores the importance of the precise 5-fluoro-2-piperazinyl substitution pattern for achieving a specific level of biological effect.
| Evidence Dimension | CCR5 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 9.2 µM (9,200 nM) |
| Comparator Or Baseline | IC50 = 37.6 µM (37,600 nM) for a close structural analog (CHEMBL2057534 vs. CHEMBL2057819) |
| Quantified Difference | 4.1-fold lower IC50 (higher potency) for the 9.2 µM compound compared to the 37.6 µM analog |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells, assessed as inhibition of CCL5-induced intracellular calcium mobilization |
Why This Matters
This data provides a quantitative, target-specific differentiator that can inform the selection of a starting material for programs focused on CCR5-mediated pathways, as the observed 4.1-fold potency difference could translate to significant downstream effects on lead optimization.
- [1] BindingDB. (n.d.). BDBM50387950 (CHEMBL2057534) and BDBM50351151 (CHEMBL2057819) Affinity Data for CCR5. University of California, San Diego and ChEMBL. View Source
